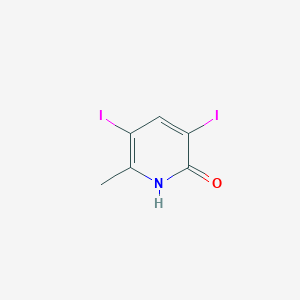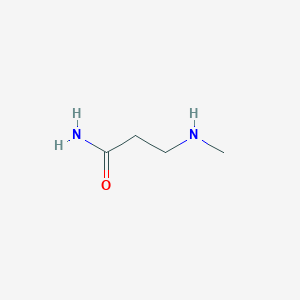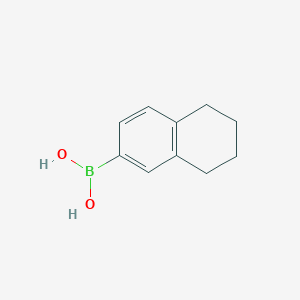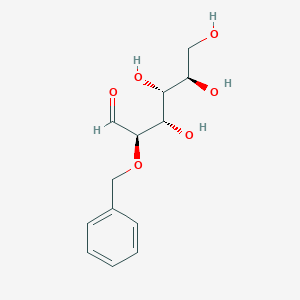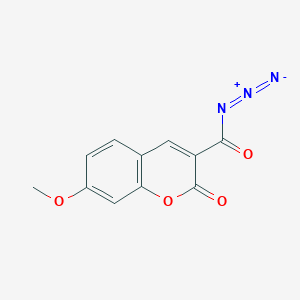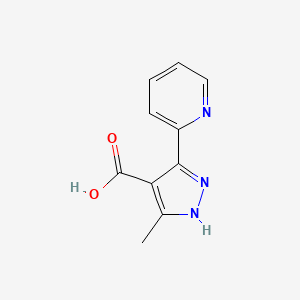
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as MPYPC, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPYPC is a highly versatile compound that exhibits a wide range of biological activities, making it a valuable tool for researchers in various fields.
科学的研究の応用
Chelating Ligands and Coordination Chemistry
Pyridylpyrazoles are well-known chelating ligands in coordination chemistry. They can form stable complexes with transition metal ions, which find applications in catalysis, materials science, and bioinorganic chemistry .
Antioxidant Activity
The title compound has been tested for its DPPH radical scavenging activity . DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals are involved in aging processes, inflammation, and wound healing. The compound shows significant antioxidant activity, likely due to its ability to donate a hydrogen atom to the DPPH radical .
Biological Activity
Pyrazole derivatives, including pyridylpyrazoles, exhibit diverse biological activities. These include:
Synthetic Applications
Researchers have developed synthetic methods for pyridylpyrazoles. For instance, Chu and coworkers reported a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines using 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material .
Organic Synthesis
The compound’s readily available starting materials and operationally simple synthesis process hold potential for applications in organic synthesis. It can serve as a precursor for other piperidine- and pyridine-containing heterocycles .
特性
IUPAC Name |
5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCZZKISFFWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

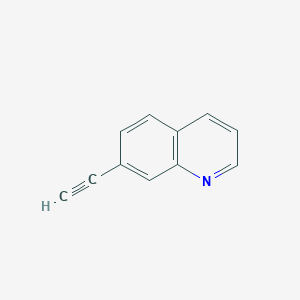

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
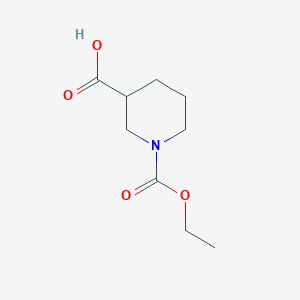
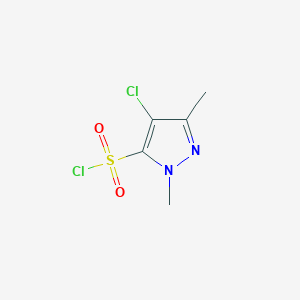
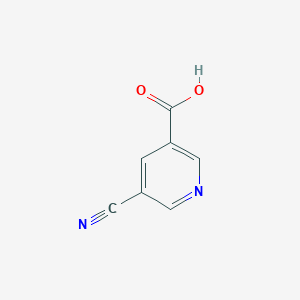
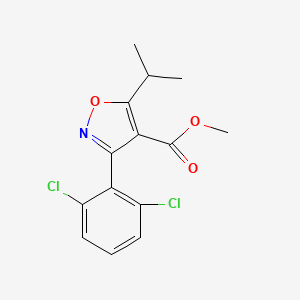
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
